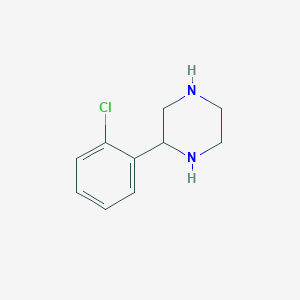
2-(2-氯苯基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)piperazine is a useful organic compound for research related to life sciences .
Synthesis Analysis
The synthesis of 2-(2-Chlorophenyl)piperazine involves several steps. The FT-IR (Neat) values are: υ (cm −1): 1703 (C=C), 754 (C–Cl). The 1 H-NMR (CDCl 3, 500 MHz) values are: δ (ppm): 1.68–1.73 (2H, m, CH 2), 1.76–1.79 (2H, m, CH 2), 2.19–2.22 (2H, td, CH 2, J =9.0, 3.0 Hz), 2.30–2.33 (2H, m, CH 2), 5.68 (1H, t, –C=CH, J =3.0 Hz), 7.16–7.27 (3H, m, Ar-H), 7.35 (1H, d, Ar-H, J =7.5 Hz). The 13 C-NMR (CDCl 3, 125 MHz) values are: δ (ppm): 23.0, 23.4, 26.2, 30.0, 117.9, 127.0, 128.9, 130.0, 130.8, 132.0, 132.8, 133.1 .Molecular Structure Analysis
The molecular structure of 2-(2-Chlorophenyl)piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .Chemical Reactions Analysis
The chemical reactions of 2-(2-Chlorophenyl)piperazine involve several steps. The FT-IR (Neat) values are: υ (cm −1): 1703 (C=C), 754 (C–Cl). The 1 H-NMR (CDCl 3, 500 MHz) values are: δ (ppm): 1.68–1.73 (2H, m, CH 2), 1.76–1.79 (2H, m, CH 2), 2.19–2.22 (2H, td, CH 2, J =9.0, 3.0 Hz), 2.30–2.33 (2H, m, CH 2), 5.68 (1H, t, –C=CH, J =3.0 Hz), 7.16–7.27 (3H, m, Ar-H), 7.35 (1H, d, Ar-H, J =7.5 Hz). The 13 C-NMR (CDCl 3, 125 MHz) values are: δ (ppm): 23.0, 23.4, 26.2, 30.0, 117.9, 127.0, 128.9, 130.0, 130.8, 132.0, 132.8, 133.1 .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chlorophenyl)piperazine include a molecular weight of 196.68 g/mol . It is a solid at room temperature and should be stored at 4°C, protected from light .科学研究应用
海马中的焦虑样效应
Whitton 和 Curzon (2005) 的研究调查了向海马中注入 1-(3-氯苯基)哌嗪 (mCPP)(一种密切相关的化合物)的焦虑样效应,证明了其对焦虑相关行为的剂量依赖性影响,而不会显着降低运动。这项研究强调了 2-(2-氯苯基)哌嗪类似物在研究焦虑的神经机制和管理焦虑症的潜在治疗应用中的相关性 向海马中注入 1-(3-氯苯基)哌嗪 (mCPP) 的焦虑样效应。
抗肿瘤活性
Yurttaş 等人 (2014) 合成了一系列带有哌嗪酰胺部分的 1,2,4-三嗪衍生物,并研究了它们的抗癌活性,特别是对乳腺癌细胞的活性。这项研究突出了 2-(2-氯苯基)哌嗪衍生物作为有前景的抗增殖剂的潜力,为新抗癌药物的设计提供了见解 针对乳腺癌细胞的某些带有哌嗪酰胺部分的 1,2,4-三嗪衍生物的体外抗肿瘤活性评估。
抗抑郁药检测修改
Rajkumar 等人 (2009) 研究了 1-(m-氯苯基)哌嗪 (mCPP) 对啮齿类抑郁样行为的影响,提出了改进的抗抑郁药检测方法以识别新型 5-羟色胺能抗抑郁药。这项研究为理解 mCPP 的抑郁样效应及其在开发抗抑郁疗法中的潜在用途提供了基础 1-(m-氯苯基)哌嗪通过刺激神经元 5-HT(2A) 受体诱导啮齿类抑郁样行为:提出改进的啮齿类抗抑郁药检测方法。
合成药物代谢
Staack 和 Maurer (2003) 使用气相色谱-质谱法 (GC-MS) 对哌嗪衍生合成药物 1-(3-氯苯基)哌嗪 (mCPP) 在大鼠尿液中的代谢进行了研究,确定了关键代谢物。这项研究对于开发药物滥用检测方法和了解哌嗪衍生物的代谢途径至关重要 哌嗪衍生的合成药物 1-(3-氯苯基)哌嗪 (mCPP):对其代谢的 GC-MS 研究及其在大鼠尿液中的毒理学检测,包括与其前体药物曲唑酮和奈法唑酮的分析区分。
合成方法和化学性质
Quan (2006) 描述了合成 1-(2,3-二氯苯基)哌嗪(一种药物中间体),重点介绍了影响关键步骤(例如烷基化、酸化和硝基还原)的因素。这项研究为哌嗪衍生物的化学性质和合成方法提供了宝贵的见解,这对药物开发至关重要 1-(2,3-二氯苯基)哌嗪合成研究。
作用机制
Target of Action
The primary target of 2-(2-Chlorophenyl)piperazine is the 5-hydroxytryptamine receptor 2C (5-HT2C receptor) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .
Mode of Action
2-(2-Chlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-(2-Chlorophenyl)piperazine binds to the 5-HT2C receptor, activating it to produce a response .
Biochemical Pathways
Serotonin is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, appetite, and sleep .
Pharmacokinetics
Like many other drugs, these properties are crucial in determining the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-(2-Chlorophenyl)piperazine’s action are largely dependent on its interaction with the 5-HT2C receptor. As an agonist of this receptor, it can enhance serotonergic neurotransmission, which can lead to various physiological effects. The specific effects can vary widely depending on the context and the individual’s unique biochemistry .
Action Environment
The action, efficacy, and stability of 2-(2-Chlorophenyl)piperazine can be influenced by various environmental factors. These can include the presence of other drugs, the individual’s health status, genetic factors, and even diet. For example, the presence of certain substances may affect the metabolism of 2-(2-Chlorophenyl)piperazine, potentially altering its efficacy or risk of side effects .
安全和危害
2-(2-Chlorophenyl)piperazine is harmful and should be handled with care. It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Proper glove removal technique should be used to avoid skin contact with this product .
未来方向
Recent advances in the synthesis of piperazines focus on C–H functionalization . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, and are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
生化分析
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that piperazine derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that piperazine derivatives can cause slight adverse drug reactions at doses ≥110 mg/kg and neurotoxic symptoms at doses ≥800 mg/kg in dogs and cats .
Metabolic Pathways
It is known that piperazine derivatives can be metabolized in the liver by the enzyme CYP2D6 .
属性
IUPAC Name |
2-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRNEAZTLHDKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793614-34-3 |
Source


|
| Record name | 2-(2-chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2834727.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2834732.png)
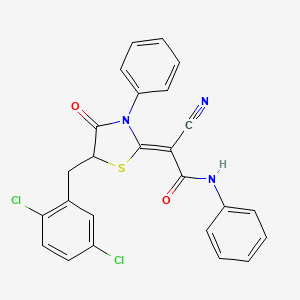
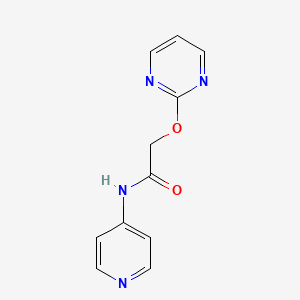
![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2834737.png)
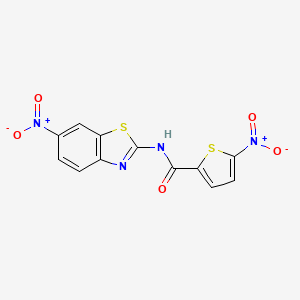
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2834741.png)
![N,N-diethyl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2834742.png)
![N-methyl-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2834743.png)
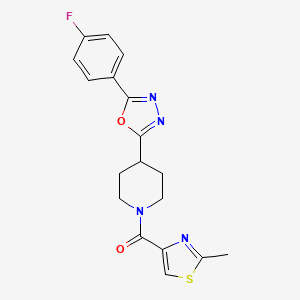
![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2834745.png)
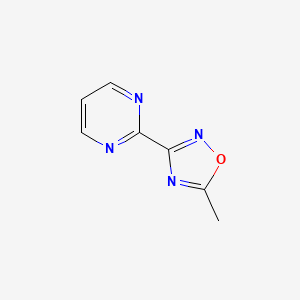
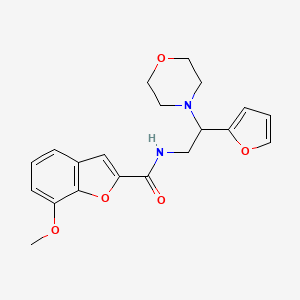
![5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B2834750.png)
